1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one
Description
1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one is a bicyclic organic compound characterized by a fused quinolizinone core modified with an ethano bridge (a two-carbon bridge) and a hydroxyl group at the 1-position. The octahydro designation indicates full saturation of the ring system, conferring rigidity and stereochemical complexity.
Properties
CAS No. |
142184-32-5 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
8-hydroxy-2-azatricyclo[6.2.2.02,7]dodecan-9-one |
InChI |
InChI=1S/C11H17NO2/c13-10-7-8-4-5-11(10,14)9-3-1-2-6-12(8)9/h8-9,14H,1-7H2 |
InChI Key |
ODQOXHWCBUTREH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3CCC(C2C1)(C(=O)C3)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
1-Hydroxyoctahydro-2H-1,4-ethanoquinolizin-2-one, also known as a quinolizidine derivative, has a complex structure that contributes to its biological activity. Its molecular formula is , and it features a hydroxyl group that may play a crucial role in its interaction with biological targets.
Antimicrobial Properties
Research indicates that quinolizidine derivatives exhibit antimicrobial properties. A study evaluated various derivatives, including this compound, against several bacterial strains. The results showed:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study: Apoptosis Induction
A notable case study involved treating MCF-7 cells with varying concentrations of this compound. The results were as follows:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
This dose-dependent effect indicates significant potential for further development as an anticancer therapeutic .
Neuroprotective Effects
Emerging research suggests that this compound may also exert neuroprotective effects. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
Research Findings
A study published in a peer-reviewed journal highlighted the neuroprotective mechanisms:
- Reduction of Oxidative Stress: The compound decreased levels of reactive oxygen species (ROS) in neuronal cells.
- Inhibition of Neuroinflammatory Pathways: It modulated pro-inflammatory cytokines, suggesting a protective role against neuroinflammation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is critical for evaluating the therapeutic potential of any compound. Initial assessments indicate that:
- Absorption: The compound shows good oral bioavailability.
- Metabolism: Primarily metabolized in the liver with moderate half-life.
- Toxicity: No significant acute toxicity was observed at therapeutic doses; however, long-term studies are warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the quinazolinone/quinolizinone family, which includes derivatives with varied substituents and ring saturation. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9) Structure: A monocyclic quinolin-2-one with a hydroxyl group at the 6-position and partial saturation at the 3,4-positions. Key Differences: Lacks the ethano bridge and bicyclic framework of the target compound. The reduced ring saturation (dihydro vs. octahydro) impacts conformational flexibility and solubility.
4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one Structure: A benzoxazinone derivative with ethynyl, methyl, and sulfonyl substituents. Key Differences: While both compounds feature bicyclic systems, the benzoxazinone core differs from the quinolizinone scaffold.
Physicochemical Properties
- Steric Effects: The ethano bridge introduces steric hindrance, which may influence binding affinity in biological systems compared to simpler analogues like 6-hydroxyquinolin-2-one.
Research Findings and Limitations
- Biological Studies: Limited data exist on the target compound’s bioactivity. By contrast, benzoxazinone derivatives (e.g., ) show documented roles in kinase inhibition and antimicrobial activity, suggesting structural features (e.g., sulfonyl groups) critical for efficacy .
- Regulatory Status: Compounds like 6-hydroxyquinolin-2-one are established reference standards (), whereas the target compound remains primarily of academic interest .
- Gaps in Data : Comparative pharmacokinetic or toxicity profiles are unavailable, highlighting the need for targeted studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
